4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (hereafter referred to as the "target compound") features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen. Its molecular formula is C25H34N4O5S2, with a molecular weight of 534.7 g/mol and a logP value of 4.712, indicating moderate lipophilicity .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)18-9-5-15(6-10-18)19(27)23-21-25-24-20(32-21)16-3-7-17(22)8-4-16/h3-10H,11-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZBUDCPEYERSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C23H29N5O7S3
- Molecular Weight : 583.7 g/mol
- CAS Number : 899351-56-5
The compound features a thiadiazole ring, which is known for its stability and reactivity due to the presence of nitrogen and sulfur atoms. This structure is associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. The presence of halogenated phenyl groups in similar compounds has been linked to increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Candida albicans .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 32.6 | |
| Thiadiazole Derivative B | Antifungal | 42.0 | |
| This compound | TBD | TBD | TBD |
The exact minimum inhibitory concentration (MIC) for this compound has yet to be determined in published studies.
Anti-inflammatory Activity
Thiadiazole derivatives are also noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. While specific data on this compound's anti-inflammatory activity is limited, similar compounds have shown promise in reducing inflammation in various models .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively studied. They are believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of this compound suggest it may possess similar potential; however, empirical data is lacking .
The mechanisms by which thiadiazole derivatives exert their biological effects often involve:
- Enzyme Inhibition : Compounds may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Interaction : Thiadiazoles can interact with cellular receptors affecting signaling pathways related to inflammation or cancer progression.
Case Studies and Research Findings
A review highlighted the broad spectrum of biological activities associated with thiadiazole derivatives, emphasizing their potential as scaffolds for drug development . However, specific studies focusing on this compound remain sparse.
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Potential : The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery.
Material Science
- Advanced Materials Development : The compound is utilized in the synthesis of advanced materials with specific properties such as conductivity and biocompatibility. This has implications for the development of new materials in electronics and biomedical applications.
Biological Studies
- Biochemical Research : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is studied for its effects on cellular processes. It serves as a tool in biochemical research to understand various pathways and mechanisms at the molecular level.
Industrial Applications
- Chemical Reagent : The compound is employed as a reagent in various chemical processes, facilitating the synthesis of other complex molecules. Its unique functional groups allow for diverse chemical reactions including oxidation, reduction, and nucleophilic substitutions.
Research indicates that this compound exhibits potential biological activities relevant to antimicrobial and anticancer research. Its structure suggests that it may inhibit certain enzymes or interact with cellular receptors, although further studies are necessary to fully elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s structure combines a 1,3,4-thiadiazole ring with a 4-fluorophenyl substituent and a bis(2-methoxyethyl)sulfamoyl group. Key structural analogs include:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : With 11 hydrogen bond acceptors and a polar surface area of 94.925 Ų , the compound may exhibit moderate blood-brain barrier penetration .
- Synthetic Feasibility : Analogous compounds (e.g., LMM5/LMM11) are commercially available, suggesting scalable synthesis routes for the target compound .
Key Structural Determinants of Activity
- Thiadiazole vs. Oxadiazole : Thiadiazole-containing compounds (e.g., target compound, Compound C) often exhibit stronger anticancer/antimitotic activity due to enhanced π-stacking with biological targets . Oxadiazoles (e.g., LMM5/LMM11) are more common in antifungal applications.
- Fluorophenyl Substituent : The 4-fluorophenyl group in the target compound and Compound C enhances binding affinity to hydrophobic enzyme pockets, as seen in breast cancer inhibitors .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide coupling | DMF, EDC/HOBt, 24h, RT | 65 | >98% | |
| Sulfonylation | THF, NEt, 0°C → RT, 12h | 72 | 97% | |
| Purification | Ethanol recrystallization | 85 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
